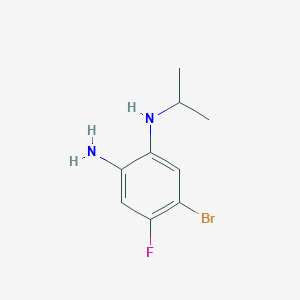

5-Bromo-4-fluoro-1-N-isopropylbenzene-1,2-diamine

Description

5-Bromo-4-fluoro-1-N-isopropylbenzene-1,2-diamine is a halogenated aromatic diamine derivative featuring a benzene ring substituted with bromine (Br) at position 5, fluorine (F) at position 4, and two amine groups at positions 1 and 2. The N-isopropyl group at position 1 distinguishes it from simpler diamines. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where halogenation and alkylation modulate reactivity, solubility, and biological activity .

Key physicochemical properties (inferred from analogous compounds):

- Molecular Formula: C₉H₁₂BrFN₂

- Molar Mass: ~247.1 g/mol

- Synthesis: Likely derived via tin(II) chloride dihydrate (SnCl₂·2H₂O)-mediated reduction of a nitro precursor in ethanol under reflux, followed by alkaline extraction and purification, as described for structurally similar 4-(substituted)-5-fluorobenzene-1,2-diamines .

- Stability: Diamines are prone to oxidation and degradation; handling under inert atmospheres and low temperatures is recommended .

Properties

IUPAC Name |

4-bromo-5-fluoro-2-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrFN2/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOWUOADISBQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1-N-isopropylbenzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-1-N-isopropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), and various organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

5-Bromo-4-fluoro-1-N-isopropylbenzene-1,2-diamine has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-1-N-isopropylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical distinctions between 5-Bromo-4-fluoro-1-N-isopropylbenzene-1,2-diamine and its analogues:

Key Comparisons :

Fluorine at C4 enhances electron-withdrawing effects, stabilizing the aromatic ring against electrophilic substitution compared to non-fluorinated analogues like 4-bromo-1,2-diaminobenzene .

Physicochemical Properties :

- Lipophilicity : The isopropyl group elevates logP values relative to ethyl or unsubstituted diamines, favoring membrane permeability in bioactive molecules .

- Solubility : Bromine and fluorine reduce aqueous solubility; alkylation further exacerbates this, necessitating formulation with co-solvents for industrial applications .

Synthetic Utility: The ethyl-substituted analogue (CAS: 1602586-39-9) is documented in agrochemical synthesis, such as fluazolate, a herbicide . The isopropyl variant may serve similar roles but with altered pharmacokinetics. Unsubstituted 4-bromo-1,2-diaminobenzene (CAS: 1575-37-7) is a precursor in dye and polymer chemistry but lacks the functional complexity for advanced medicinal chemistry .

Research Findings :

- Stability Challenges : Diamines like 4-(substituted)-5-fluorobenzene-1,2-diamine degrade under oxidative or acidic conditions, necessitating immediate use post-synthesis .

- Biological Activity : Bromine and fluorine synergize in enhancing binding to biological targets (e.g., enzyme active sites), as seen in pesticidal compounds like bromopropylate and chloropropylate .

Biological Activity

5-Bromo-4-fluoro-1-N-isopropylbenzene-1,2-diamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrF2N2. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 267.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific kinases that are crucial in cancer pathways.

- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

- Cancer Research: A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

- Inflammation Models: In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Studies

| Study Type | Findings | Reference |

|---|---|---|

| In vitro Cancer Study | IC50 = 10 µM for breast cancer cells | |

| In vivo Inflammation | Reduction in TNF-alpha levels by 30% |

Pharmacological Potential

The pharmacological profile of this compound suggests several therapeutic applications:

- Anticancer Agent: Due to its cytotoxic effects on cancer cells.

- Anti-inflammatory Drug: Potential use in treating inflammatory diseases.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and therapeutic potentials of this compound. Ongoing studies are focusing on:

- Mechanistic studies to understand how the compound interacts at the molecular level.

- Clinical trials to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.